1-[(4-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole
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Overview
Description
1-[(4-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further substituted with two 1-methylpyrazol-4-yl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazole ring.
Addition of Methylpyrazol Groups: The final step involves the addition of 1-methylpyrazol-4-yl groups to the pyrazole ring through a coupling reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-bromophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole
- 1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole
- 1-[(4-methylphenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole
Uniqueness
1-[(4-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClN6 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C18H17ClN6/c1-23-11-14(8-20-23)17-7-18(15-9-21-24(2)12-15)25(22-17)10-13-3-5-16(19)6-4-13/h3-9,11-12H,10H2,1-2H3 |
InChI Key |
KZLSUOSJFJBLRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2CC3=CC=C(C=C3)Cl)C4=CN(N=C4)C |
Origin of Product |
United States |
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